Dichloromethylbenzene

Vue d'ensemble

Description

Polymérase de poly(A) d’E. coli . Cette enzyme est responsable de la catalyse de l’incorporation de monophosphate d’adénosine à l’extrémité 3’ de l’ARN, formant une queue polyadénylate. Ce processus est crucial pour la stabilité et la fonctionnalité des molécules d’ARN au sein des cellules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La polymérase de poly(A) d’E. coli est produite par la technologie de l’ADN recombinant. Le gène codant l’enzyme est inséré dans un vecteur d’expression, qui est ensuite introduit dans des cellules d’E. coli. Ces cellules sont cultivées dans des conditions spécifiques pour exprimer l’enzyme. L’enzyme est ensuite purifiée à l’aide de diverses techniques chromatographiques pour garantir une grande pureté et activité .

Méthodes de production industrielle : La production industrielle de la polymérase de poly(A) d’E. coli suit les bonnes pratiques de fabrication (BPF) afin de garantir la qualité et la constance de l’enzyme. Le processus de production implique une fermentation à grande échelle des cellules d’E. coli, suivie de la lyse cellulaire et de la purification de l’enzyme. Le produit final est testé pour son activité, sa pureté et l’absence de contaminants tels que les endotoxines et les protéines des cellules hôtes .

Analyse Des Réactions Chimiques

Free Radical Substitution Reactions

Dichloromethylbenzene is primarily synthesized via ultraviolet (UV)-initiated free radical substitution between toluene and chlorine gas. This reaction proceeds through a radical chain mechanism and can lead to further substitutions on the methyl group .

Mechanism:

-

Initiation :

Chlorine molecules dissociate under UV light to generate chlorine radicals:

-

Propagation :

Chlorine radicals abstract hydrogen atoms from the methyl group, forming benzyl radicals. These react with Cl₂ to produce substituted products:

Subsequent reactions with this compound yield trichloromethylbenzene:

-

Termination :

Radicals combine to end the chain (e.g., ).

Reaction Outcomes:

| Substitution Stage | Reactants | Conditions | Product | Yield Control |

|---|---|---|---|---|

| Monosubstitution | Toluene + Cl₂ | UV light | (Chloromethyl)benzene | Limited by Cl₂ availability |

| Disubstitution | (Chloromethyl)benzene + Cl₂ | UV light | This compound | Dominant with excess Cl₂ |

| Trisubstitution | This compound + Cl₂ | Excess Cl₂ + UV | (Trichloromethyl)benzene | Requires prolonged reaction |

The reaction invariably produces a mixture of mono-, di-, and trichlorinated derivatives due to the probabilistic nature of radical collisions .

Stability and Byproduct Formation

This compound’s stability under standard conditions is moderate, but it decomposes at elevated temperatures or in the presence of strong bases. For example:

-

Thermal Decomposition :

At temperatures >300°C, it may release HCl and form reactive intermediates like benzyl radicals. -

Base-Induced Reactions :

While not directly observed in the provided data, analogous chlorinated toluenes undergo elimination reactions with strong bases (e.g., NaOH), potentially forming benzyne intermediates .

Comparative Reactivity

This compound exhibits distinct reactivity compared to related chlorinated aromatics:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| This compound | Free radical substitution on methyl group | Higher susceptibility to multiple Cl substitution |

| Chlorobenzene | Resistant to nucleophilic substitution | Requires extreme conditions (e.g., 350°C) |

| Trichloromethylbenzene | Enhanced electrophilic reactivity | More toxic and reactive |

Applications De Recherche Scientifique

Chemical Properties and Structure

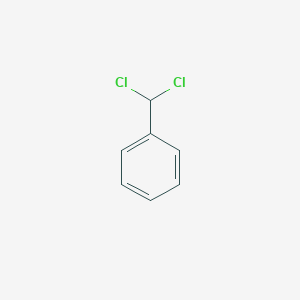

Dichloromethylbenzene compounds are characterized by the presence of a dichloromethyl group attached to a benzene ring. The general formula for these compounds can be represented as for 1-chloro-2-(dichloromethyl)benzene, indicating a complex structure that influences its reactivity and applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds, including:

- Pharmaceuticals : As a precursor in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo electrophilic aromatic substitution reactions.

- Agrochemicals : Employed in developing herbicides and pesticides through chlorination reactions.

Case Study: Synthesis of Pharmaceuticals

A study demonstrated the use of 1-chloro-2-(dichloromethyl)benzene in synthesizing chlorinated derivatives that exhibit antimicrobial properties. The compound's reactivity allows for modifications that enhance biological activity while retaining stability under various conditions.

Material Science

In material science, this compound is used in:

- Polymer Chemistry : It acts as a monomer or co-monomer in the synthesis of specialty polymers, enhancing properties such as thermal stability and chemical resistance.

- Coatings : Utilized in formulations for protective coatings due to its solvent properties and ability to improve adhesion.

Data Table: Applications in Material Science

| Application | Description | Key Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer for specialty polymers | Improved thermal stability |

| Coatings | Enhances adhesion and durability | Resistant to environmental factors |

Research into the biological effects of this compound has revealed significant insights into its toxicity and potential health impacts. Studies indicate that exposure can lead to mutagenic effects, necessitating careful handling and regulatory oversight.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the impact of this compound on human health and the environment. These studies highlight its potential as an environmental pollutant due to its persistence and bioaccumulation in ecosystems .

Industrial Applications

This compound finds extensive use in various industrial processes:

- Solvent Applications : It is employed as a solvent for chemical reactions due to its ability to dissolve a wide range of organic compounds.

- Extraction Processes : Used in extracting valuable components from natural products, particularly in the pharmaceutical industry.

Data Table: Industrial Uses

| Industry | Application | Description |

|---|---|---|

| Pharmaceuticals | Solvent for extraction processes | Efficient extraction of APIs |

| Chemical Manufacturing | Solvent for reactions | High solvency for diverse compounds |

Mécanisme D'action

La polymérase de poly(A) d’E. coli catalyse l’ajout séquentiel de monophosphate d’adénosine à l’extrémité 3’ des molécules d’ARN. L’enzyme se lie au substrat d’ARN et utilise l’adénosine triphosphate comme substrat pour ajouter des résidus de monophosphate d’adénosine. Cette réaction nécessite la présence d’ions magnésium comme cofacteurs . La queue polyadénylate ajoutée par l’enzyme améliore la stabilité et l’efficacité de la traduction de la molécule d’ARN .

Composés similaires :

Polymérase de poly(U) d’E. coli : Catalyse l’ajout de monophosphate d’uridine à l’extrémité 3’ de l’ARN.

Polymérase de poly© d’E. coli : Catalyse l’ajout de monophosphate de cytidine à l’extrémité 3’ de l’ARN.

Polymérase de poly(G) d’E. coli : Catalyse l’ajout de monophosphate de guanosine à l’extrémité 3’ de l’ARN.

Unicité : La polymérase de poly(A) d’E. coli est unique en sa capacité à ajouter des queues polyadénylate aux molécules d’ARN, ce qui est crucial pour la stabilité et l’efficacité de la traduction de l’ARN. Cela la rend particulièrement précieuse dans des applications telles que le développement de vaccins à ARNm et les études de l’expression des gènes .

Comparaison Avec Des Composés Similaires

E. coli Poly(U) Polymerase: Catalyzes the addition of uridine monophosphate to the 3’ end of RNA.

E. coli Poly© Polymerase: Catalyzes the addition of cytidine monophosphate to the 3’ end of RNA.

E. coli Poly(G) Polymerase: Catalyzes the addition of guanosine monophosphate to the 3’ end of RNA.

Uniqueness: E. coli Poly(A) Polymerase is unique in its ability to add polyadenylate tails to RNA molecules, which is crucial for the stability and translation efficiency of the RNA. This makes it particularly valuable in applications such as mRNA vaccine development and gene expression studies .

Activité Biologique

Dichloromethylbenzene, also known as 1,3-dichloro-5-(dichloromethyl)benzene, is an organic compound with significant biological activity and implications for human health and environmental safety. This article delves into its chemical properties, biological interactions, and potential toxicological effects.

Chemical Structure and Properties

This compound has the molecular formula , characterized by two chlorine atoms substituted at the 1 and 3 positions of the benzene ring, along with a dichloromethyl group at the 5 position. This structure contributes to its electrophilic nature, allowing it to participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | 207 °C |

| Density | 1.4 g/cm³ |

| Solubility in Water | Low |

| Reactivity | Electrophilic substitution |

Mechanism of Biological Activity

This compound acts primarily as an electrophile in biological systems, interacting with nucleophiles such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The compound's reactivity is influenced by its chlorinated structure, which enhances its ability to engage in electrophilic aromatic substitution reactions.

Case Study: Toxicological Effects

Research has indicated that exposure to chlorinated compounds, including this compound, may be associated with increased cancer risk. A cohort study examining occupational exposure to α-chlorinated toluenes noted a significant association between exposure duration and respiratory tract cancers, suggesting that compounds like this compound may contribute to carcinogenic outcomes due to their electrophilic nature .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its role as a pollutant. Its chlorinated structure suggests potential bioaccumulation and toxicity to aquatic organisms. Studies have shown that chlorinated compounds can disrupt endocrine functions and exhibit cytotoxic effects on various cell types.

Research Findings

Recent studies have focused on the synthesis and reactivity of this compound in various chemical transformations. For instance, it has been observed as a secondary product in reactions involving benzyl alcohol when treated with atomic chlorine, highlighting its formation under specific conditions . Additionally, its potential applications in agrochemical formulations have been explored due to its unique reactivity profile.

Comparison with Similar Compounds

This compound shares structural similarities with other chlorinated aromatic compounds. However, its unique combination of substituents imparts distinct chemical properties that influence its biological activity.

Table 2: Comparison of Chlorinated Aromatic Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dichloro-5-(dichloromethyl)benzene | Contains two chlorine substituents and a dichloromethyl group | |

| 2,4-Dichloro-1-(dichloromethyl)benzene | Different substitution pattern affecting reactivity | |

| Benzyl chloride | Less chlorination; lower toxicity |

Propriétés

IUPAC Name |

dichloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQGWAXKLQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2, Array | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025014 | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

401 °F at 760 mmHg (EPA, 1998), 205 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OILY LIQUID | |

CAS No. |

98-87-3, 29797-40-8 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzal chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzal chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222447TR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for Dichloromethylbenzene?

A1: this compound can refer to several isomers depending on the position of the chlorine atoms on the benzene ring. The general molecular formula for this compound is C7H6Cl2, with a molecular weight of 163.02 g/mol. Spectroscopic data available for these compounds includes:

- Infrared (IR) spectroscopy: This technique is useful for identifying functional groups and studying molecular vibrations. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 19F NMR (for fluorinated derivatives) have been employed to analyze the structure and purity of these compounds. [, ]

- Ultraviolet (UV) spectroscopy: This technique is used to study electronic transitions and can be used to follow reactions involving this compound derivatives. []

Q2: How does the structure of this compound affect its reactivity in Friedel-Crafts reactions?

A2: The position of the methyl and chlorine substituents on the benzene ring significantly influences the reactivity of this compound derivatives in Friedel-Crafts reactions. For example, when the total number of methyl groups on both the this compound monomer and the reacting benzene derivative is four or greater, the reaction tends to yield crystalline, low molecular weight products. [] Conversely, having fewer than four methyl substituents often leads to rapid polymerization, forming amorphous, cross-linked materials. []

Q3: What are some applications of this compound in polymer chemistry?

A3: this compound derivatives, particularly para-dichloromethylbenzene (DCMB), serve as crosslinking agents for polystyrene. [] This crosslinking process, catalyzed by SnCl4, involves both intermolecular and intramolecular reactions. [] The extent of each reaction type can be determined by monitoring hydrogen chloride evolution, changes in ultraviolet (UV) spectra, and measuring the number-average molecular weight. []

Q4: Can this compound be used as a starting material for the synthesis of other compounds?

A4: Yes, this compound can be a versatile starting material in organic synthesis. For instance, it can be selectively fluorinated using hydrogen fluoride (HF) in the presence of a Lewis acid like SbCl5. [] This reaction can lead to the formation of trifluoromethyl (-CF3) groups from the initial -CCl3 group. [] Additionally, using HF with basic solvents like dioxane can control the fluorination process, leading to the selective formation of mono- and difluorinated compounds. []

Q5: Are there any known toxicological concerns related to this compound?

A5: While the provided research papers don't directly focus on toxicity, the formation of organochlorine compounds, including this compound, during the reaction of sodium hypochlorite with dentin and dental pulp has been observed. [, ] This raises concerns about the potential health risks associated with these compounds, particularly in dental procedures where sodium hypochlorite is commonly used.

Q6: What analytical techniques are employed to study this compound and its reactions?

A6: Various analytical methods are used to characterize and quantify this compound and its derivatives. Some of these methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for identifying and quantifying organochlorine compounds, including this compound, in complex mixtures. [, ]

- Solid Phase Microextraction (SPME): This technique is used in conjunction with GC-MS to extract and concentrate volatile compounds from the headspace of reaction mixtures, allowing for sensitive detection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.